molecular formula C25H22ClNO5S B248691 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B248691
M. Wt: 484 g/mol
InChI Key: VXCNRUNJOHSJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
In addition to its anti-inflammatory, analgesic, and anticancer properties, 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit other biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, and to exhibit antioxidant properties. It has also been found to modulate the immune system by regulating the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent biological activities. It can be used to study the mechanisms of inflammation, pain, and cancer. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and use in some labs.

Future Directions

There are several future directions for the study of 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to explore its potential use in the treatment of other diseases, such as bacterial and fungal infections.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of several reagents. The synthesis begins with the reaction of 4-chlorobenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine to form an imine intermediate. The imine intermediate is then reacted with thioacetic acid to form the corresponding thiazolidine. The thiazolidine is then reacted with 2-bromoethyl phenyl ether to form the desired product.

Scientific Research Applications

5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

Product Name

5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H22ClNO5S

Molecular Weight

484 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22ClNO5S/c1-31-18-10-5-15(14-19(18)32-2)11-12-27-22(16-6-8-17(26)9-7-16)21(24(29)25(27)30)23(28)20-4-3-13-33-20/h3-10,13-14,22,29H,11-12H2,1-2H3

InChI Key

VXCNRUNJOHSJEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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